![molecular formula C27H22N2O B2892588 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034276-32-7](/img/structure/B2892588.png)
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
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Overview
Description
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a diphenylmethane moiety with an indole and pyridine ring, making it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and pyridine moieties have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with their targets, leading to various changes at the molecular level.
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with and influence various biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Indole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can significantly influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,2-diphenylacetyl chloride with 5-(pyridin-4-yl)indole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted indole derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-Phenylindole: Another indole derivative with biological activity.
Diphenylmethane: A simpler compound with a similar diphenyl structure.
Uniqueness
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is unique due to its combination of indole, pyridine, and diphenylmethane moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a complex organic compound notable for its intricate structure, which incorporates multiple aromatic and heterocyclic components. This unique configuration is believed to contribute significantly to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features:
- Central Ethanone Group : This functional group is pivotal in many biological interactions.
- Two Phenyl Rings : These rings enhance lipophilicity and potential interactions with biological targets.
- Indolin Moiety : The presence of the indole structure is associated with various biological activities, including anticancer and antimicrobial properties.
- Pyridine Ring : This heterocyclic component can influence the compound's pharmacological profile.
Biological Activities
The biological activities of this compound are diverse and include:
Antimicrobial Activity
Research has demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. In vitro studies suggest that this compound may possess activity against various pathogens. For instance, in a comparative study, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .
Anticancer Potential
Indole derivatives are known for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation effectively. For example, SAR (Structure–Activity Relationship) studies have shown that modifications in the phenolic structure can lead to enhanced cytotoxicity against various cancer cell lines .
Molecular docking studies reveal that this compound interacts with specific enzymes and receptors. The binding affinity of this compound with targets involved in cancer progression and microbial resistance suggests a multifaceted mechanism of action .
Case Studies and Research Findings
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the condensation of 2,2-diphenylacetyl chloride with 5-(pyridin-4-yl)indole in the presence of a base such as triethylamine. This reaction is usually conducted under controlled conditions to optimize yield and purity .
Properties
IUPAC Name |
2,2-diphenyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c30-27(26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-18-15-24-19-23(11-12-25(24)29)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENCPTBOMUWSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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